molecular formula C19H23N3O3 B2397843 2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide CAS No. 866009-70-3

2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide

Cat. No. B2397843
CAS RN: 866009-70-3
M. Wt: 341.411
InChI Key: VGFSCJWDINDSRH-UHFFFAOYSA-N
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Description

“2-amino-N-(tert-butyl)-N’-(3-methoxybenzoyl)benzenecarbohydrazide” is a chemical compound with the molecular formula C19H23N3O3 . It is listed in various chemical databases and suppliers .

Scientific Research Applications

Hydrogen Bonding and Molecular Aggregation

  • The compound 2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide shows potential in studies related to molecular aggregation and hydrogen bonding. Research on similar compounds has demonstrated that molecules like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole are linked into chains by hydrogen bonds, suggesting that such compounds can form complex molecular structures through specific interactions (Abonía et al., 2007).

Antioxidant Activity and Molecular Docking

  • Studies have explored the antioxidant behavior of compounds structurally related to 2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide. For instance, compounds like N′-(2-hydroxy-3-methoxy-benzylidene)-4-tert-butyl-enzohydrazide have been theoretically studied for their antioxidant properties, revealing mechanisms like hydrogen atom transfer and sequential proton loss electron transfer. This research indicates that such compounds could be potent antioxidants, with implications for their use in health-related research (Ardjani & Mekelleche, 2017).

Biological Activities and DNA Interaction

  • Schiff base compounds, which are chemically related to 2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide, have been synthesized and characterized for their wide range of biological activities. These activities include antibacterial, antifungal, and antioxidant properties, as well as interactions with DNA. The binding of these compounds to DNA through intercalation mode of interaction highlights their potential in genetic and pharmaceutical research (Sirajuddin et al., 2013).

Polymer Synthesis and Material Properties

  • In material science, compounds like 2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide can contribute to the synthesis of novel polymers. For instance, research involving the synthesis of polyhydrazides and poly(amide–hydrazide)s from related compounds has shown that these materials exhibit desirable properties like solubility in polar solvents, the ability to form transparent films, and high thermal stability. Such properties make these materials suitable for various industrial and technological applications (Hsiao, Dai, & He, 1999).

properties

IUPAC Name

2-amino-N-tert-butyl-N'-(3-methoxybenzoyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-19(2,3)22(18(24)15-10-5-6-11-16(15)20)21-17(23)13-8-7-9-14(12-13)25-4/h5-12H,20H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFSCJWDINDSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1N)NC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide

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